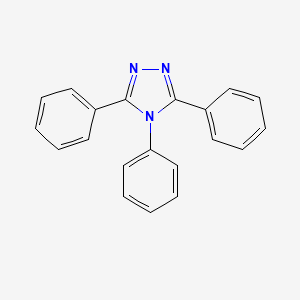

3,4,5-Triphenyl-1,2,4-triazole

説明

Significance of the 1,2,4-Triazole (B32235) Scaffold in Modern Chemical Science

The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, is a fundamental building block in the design of a vast array of functional molecules. ucsd.eduijprajournal.com Its significance stems from a combination of inherent properties, including its aromatic nature, dipole character, and capacity for hydrogen bonding. nih.gov These attributes enable 1,2,4-triazole derivatives to interact with high affinity at biological receptors, making them a staple in medicinal chemistry. nih.govresearchgate.net The scaffold is a core component in numerous clinically approved drugs exhibiting a wide spectrum of pharmacological activities, including antifungal, antiviral, antibacterial, anti-inflammatory, and anticancer properties. researchgate.netresearchgate.netresearchgate.netjaper.in

Beyond its therapeutic applications, the 1,2,4-triazole moiety has garnered substantial interest in materials science. researchgate.netrsc.org The electron-deficient nature of the triazole ring imparts excellent electron-transport and hole-blocking properties, making it a valuable component in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices. rsc.orgmdpi.com Furthermore, its thermal stability and ability to coordinate with metal ions have led to its use in creating polymers, corrosion inhibitors, and energetic materials. researchgate.netresearchgate.net The versatility of the 1,2,4-triazole scaffold allows for the strategic placement of various substituents, enabling the fine-tuning of its chemical and physical properties to suit specific applications.

Historical Context and Evolution of Research on Triphenyl-Substituted Triazoles

The history of 1,2,4-triazoles dates back to the late 19th century, with early synthetic methods such as the Pellizzari reaction, which involves the reaction of amides and acyl hydrazides, laying the groundwork for the exploration of this class of compounds. scispace.com The Einhorn–Brunner reaction provided another classical route to these heterocyles. scispace.com Over the decades, synthetic methodologies have evolved significantly, leading to more efficient and versatile routes for the construction and functionalization of the triazole ring. researchgate.netfrontiersin.org

Research into triazoles bearing multiple phenyl substituents, or "polyphenyl-substituted triazoles," gained momentum as chemists sought to understand how extensive aromatic substitution would influence the core properties of the triazole ring. The synthesis of 3,4,5-triphenyl-1,2,4-triazole and its derivatives has been achieved through various methods, a selection of which are presented in the table below. Early methods often involved multi-step procedures with moderate yields. Contemporary approaches, however, have focused on improving efficiency and yield. For instance, modern synthetic strategies may employ catalysts and optimized reaction conditions to achieve higher yields in shorter reaction times. The development of these synthetic routes has been crucial for enabling the in-depth investigation of the unique properties and potential applications of triphenyl-substituted triazoles.

| Method | Starting Materials | Reagents and Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclization | 2,5-Diphenyl-1,3,4-oxadiazole and aniline (B41778) hydrochloride | N-cyclohexyl-2-pyrrolidone, 160 °C, 12 h | 79% for tPhTAZ | researchgate.net |

| Oxidative Cyclization | Amidrazone and benzaldehyde (B42025) | Polyethylene (B3416737) glycol-300, cerium ammonium (B1175870) nitrate (B79036), 80 °C, 1 h | 96% for 3a | acs.org |

| Iodine-Catalyzed Cycloaddition | N-functionalized amidines and hydrazones | I2 catalyst, moderate to good yields | Not specified | researchgate.net |

| One-pot, two-step process | Carboxylic acid, amidine, and monosubstituted hydrazine (B178648) | In situ amide formation followed by cyclization | Up to 90% | frontiersin.org |

Scope and Research Objectives for this compound Investigations

Current research on this compound and its derivatives is driven by a range of specific objectives aimed at harnessing its unique properties for advanced applications. Two prominent areas of investigation are its use in optoelectronics and as a neuroprotective agent.

In the field of materials science, a primary objective is the development of novel materials for use in light-emitting electrochemical cells (LECs) and OLEDs. acs.orgnih.gov The this compound (tPhTAZ) moiety is investigated as a ligand in iridium complexes. acs.orgnih.gov The research aims to synthesize complexes that exhibit blue-shifted emission and high phosphorescence quantum yields. acs.orgnih.gov The bulky triphenyl substitution provides steric hindrance that can suppress phosphorescence concentration-quenching in the solid state, leading to improved device efficiency. acs.orgnih.gov Key research goals include the synthesis and characterization of new complexes, the study of their photophysical and electrochemical properties, and the fabrication and testing of LEC devices. acs.orgnih.gov

| Property | Value | Reference |

|---|---|---|

| Emission Type | Sky-blue | rsc.orgelsevierpure.com |

| Photoluminescence Quantum Yield (PLQY) in Toluene | Higher than donor-acceptor type molecules | rsc.orgelsevierpure.com |

In the realm of medicinal chemistry, recent studies have focused on the neuroprotective potential of 1,3,5-triphenyl-1,2,4-triazole derivatives. ucsd.edunih.govresearchgate.net The primary research objective is to design and synthesize novel compounds that can mitigate the neuronal damage associated with conditions like acute ischemic stroke. ucsd.edunih.govresearchgate.net Investigations are centered on the anti-oxidative and anti-inflammatory properties of these molecules. ucsd.edunih.govresearchgate.net Researchers aim to identify compounds that can protect the blood-brain barrier and reduce oxidative stress and neuroinflammation. ucsd.edunih.govresearchgate.net The scope of this research includes the synthesis of a library of derivatives, in vitro screening for anti-oxidant and anti-inflammatory activity, and in vivo evaluation in animal models of stroke. ucsd.edunih.govresearchgate.net

Structure

3D Structure

特性

IUPAC Name |

3,4,5-triphenyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3/c1-4-10-16(11-5-1)19-21-22-20(17-12-6-2-7-13-17)23(19)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTSIOOHJBUDCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347855 | |

| Record name | 3,4,5-Triphenyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4073-72-7 | |

| Record name | 3,4,5-Triphenyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 3,4,5 Triphenyl 1,2,4 Triazole and Its Analogues

Classical and Contemporary Synthetic Routes to the 1,2,4-Triazole (B32235) Core

The construction of the 1,2,4-triazole core can be achieved through several established and modern synthetic routes. These methods offer versatility in introducing a wide array of substituents onto the triazole ring.

Cyclization Reactions of Amidrazones with Aldehydes and Related Precursors

A prevalent method for synthesizing 1,2,4-triazoles involves the cyclization of amidrazones with aldehydes. organic-chemistry.orgalaqsa.edu.ps For instance, the reaction of benzamidrazone with benzaldehyde (B42025) is a direct route to 3,4,5-triphenyl-1,2,4-triazole. This reaction can be efficiently catalyzed by ceric ammonium (B1175870) nitrate (B79036) (CAN) in polyethylene (B3416737) glycol (PEG), offering an environmentally friendly approach. organic-chemistry.orgchemicalbook.com The process involves heating a mixture of the amidrazone, aldehyde, and catalyst, followed by extraction and purification to yield the desired triazole. chemicalbook.com

The general applicability of this method has been demonstrated with various substituted amidrazones and aldehydes, yielding a range of 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org The reaction of N'-arylidenecarbohydrazonamides with 2-(1,3-dioxoindan-2-ylidene)malononitrile also leads to the formation of substituted 1,2,4-triazoles. researchgate.net

Multicomponent Reaction Approaches for Triazole Ring Formation

Multicomponent reactions (MCRs) provide an efficient pathway for the synthesis of 1,2,4-triazoles by combining three or more starting materials in a single step. acs.orgrsc.org This approach is valued for its high atom and step economy. rsc.org A notable MCR for synthesizing 1-aryl-1,2,4-triazoles involves the direct reaction of anilines, aminopyridines, or pyrimidines. acs.orgacs.org This process has been successfully applied to a variety of substrates. acs.org

Another three-component reaction for synthesizing 1-aryl-5-cyano-1,2,4-triazoles utilizes 2-diazoacetonitriles, nitriles, and aryldiazonium salts. organic-chemistry.org Furthermore, a base-promoted, metal-free, one-pot reaction of 1,3-diones, β-nitrostyrenes, and an aldehyde hydrazone has been developed to produce hybrid molecules containing a 1,2,4-triazole ring. rsc.org

Metal-Catalyzed Synthetic Protocols (e.g., Cu-catalyzed, Pd-catalyzed)

Metal catalysts, particularly copper and palladium, play a significant role in the synthesis of 1,2,4-triazoles. Copper-catalyzed reactions offer a facile route to 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions. acs.org This can be achieved using readily available starting materials and an inexpensive copper catalyst under an air atmosphere. organic-chemistry.orgacs.org For example, a copper-catalyzed one-pot method has been developed to prepare 3,5-disubstituted-1,2,4-triazoles from amides and nitriles. frontiersin.org

A heterogeneous copper(I)-catalyzed cascade addition-oxidative cyclization of nitriles with 2-aminopyridines or amidines also provides an efficient route to 1,2,4-triazoles. nih.gov Palladium-catalyzed intramolecular C-H functionalization reactions have also been utilized to create fused 1,2,4-triazole systems, such as 1,2,4-triazolophenanthridine. organic-chemistry.org The choice of metal catalyst can also influence the regioselectivity of the reaction, with copper(II) catalysis favoring the formation of 1,5-disubstituted 1,2,4-triazoles and silver(I) catalysis leading to 1,3-disubstituted isomers. organic-chemistry.org

Oxidative Cyclization Methodologies

Oxidative cyclization is a key strategy in the synthesis of the 1,2,4-triazole core. acs.org This can be achieved using various oxidizing agents. For instance, the oxidative cyclization of hydrazones using selenium dioxide has been reported as an efficient method for synthesizing fused 1,2,4-triazoles. frontiersin.orgnih.gov Ceric ammonium nitrate (CAN) can act as both a Lewis acid and an oxidant in the synthesis of 3,4,5-trisubstituted-1,2,4-triazoles from amidrazones and benzaldehyde in polyethylene glycol (PEG). nih.gov

Iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides using dimethylformamide (DMF) as a carbon source is another metal-free approach. isres.org A copper-catalyzed oxidative coupling reaction under an air atmosphere provides a simple, one-step synthesis of 1,2,4-triazole derivatives. acs.org This process involves sequential N-C and N-N bond-forming oxidative coupling reactions. acs.org

Cyclodehydration Reactions in 1,2,4-Triazole Synthesis

Cyclodehydration reactions are a fundamental approach to forming the 1,2,4-triazole ring. One such method involves the trifluoroacetic anhydride-activated reaction of hydrazides and secondary amides, followed by microwave-induced cyclodehydration to produce 3,4,5-trisubstituted 1,2,4-triazoles. isres.org This one-pot synthesis is versatile for creating various alkyl and aryl substitution patterns. organic-chemistry.orgisres.org

Advanced Synthetic Techniques

Advancements in synthetic methodologies have led to the development of more efficient and environmentally benign techniques for 1,2,4-triazole synthesis. Microwave irradiation has been employed for the catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide, demonstrating excellent functional-group tolerance. organic-chemistry.org This method offers a simple, efficient, and mild route to these heterocyclic compounds. organic-chemistry.org

The following table summarizes various synthetic methodologies for 1,2,4-triazoles:

| Methodology | Precursors | Key Reagents/Catalysts | Product Type |

| Cyclization of Amidrazones | Amidrazones and Aldehydes | Ceric Ammonium Nitrate (CAN) | 3,4,5-Trisubstituted 1,2,4-triazoles |

| Multicomponent Reaction | Anilines, Aminopyridines, or Pyrimidines | - | 1-Aryl-1,2,4-triazoles |

| Metal-Catalyzed Synthesis | Amidines and Nitriles | Copper catalyst, O2 | 1,2,4-Triazoles |

| Oxidative Cyclization | Hydrazones | Selenium Dioxide (SeO2) | Fused 1,2,4-triazoles |

| Cyclodehydration | Hydrazides and Secondary Amides | Trifluoroacetic Anhydride, Microwave | 3,4,5-Trisubstituted 1,2,4-triazoles |

| Microwave-Assisted Synthesis | Hydrazines and Formamide | None (Catalyst-free) | Substituted 1,2,4-triazoles |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction times and often improving product yields compared to conventional heating methods. rsc.org This technique has been successfully applied to the synthesis of various 3,4,5-trisubstituted 1,2,4-triazoles.

A general and effective one-pot method involves the reaction of secondary amides and hydrazides. acs.orgnih.gov In this approach, the secondary amide is first activated with triflic anhydride, followed by the addition of a hydrazide and subsequent microwave-induced cyclodehydration to form the triazole ring. acs.orgnih.gov This method is notable for its short reaction times and operational simplicity. acs.org

Another microwave-assisted strategy involves the direct condensation of nitriles and hydrazides. For instance, the synthesis of 3,5-disubstituted 1,2,4-triazole intermediates has been achieved by reacting piperazine-substituted nitriles with hydrazides under microwave conditions, which circumvents the need for a base or solvent. scipublications.com Research has shown that reactions which take several hours under conventional heating can be completed in minutes to seconds with microwave assistance, highlighting the efficiency of this green chemistry approach. rsc.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 1,2,4-Triazole Derivatives

| Derivative Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| N-substituted propenamide derivative | Microwave-Assisted | 33–90 seconds | 82% | rsc.org |

| N-substituted propenamide derivative | Conventional | Several hours | Not specified | rsc.org |

| 1,3,5-Trisubstituted-1,2,4-triazole | Microwave-Assisted | 1 minute | 85% | rsc.org |

| 1,3,5-Trisubstituted-1,2,4-triazole | Conventional | > 4 hours | Not specified | rsc.org |

| Piperazine-azole-fluoroquinolone | Microwave-Assisted | 30 minutes | 96% | rsc.org |

| Piperazine-azole-fluoroquinolone | Conventional | 27 hours | Not specified | rsc.org |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source that accelerates reaction rates and enhances yields. nih.govresearchgate.net The phenomenon of acoustic cavitation generates localized hot spots with extreme temperatures and pressures, facilitating chemical transformations. asianpubs.orgasianpubs.org

Ultrasound has been effectively used in the synthesis of various 1,2,4-triazole derivatives. One facile, one-pot method describes the cyclization of α-nitrophenyl hydrazones with methylene (B1212753) amines under ultrasonic irradiation to afford 1,2,4-triazoles in yields ranging from 38.6% to 86.2%. asianpubs.org

Comparative studies consistently demonstrate the superiority of ultrasound-assisted methods over conventional techniques. For the synthesis of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives, the ultrasound-assisted approach reduced reaction times from 10–36 hours to just 39–80 minutes, while also improving yields. nih.gov Similarly, other studies have reported obtaining high yields (89%–99%) in as little as 0.25–5 minutes using sonochemistry, compared to 2–35 minutes with conventional methods. researchgate.net

Table 2: Ultrasound-Assisted vs. Conventional Synthesis of 1,2,4-Triazole Acetamide Derivatives

| Parameter | Ultrasound-Assisted Method | Conventional Method | Reference |

|---|---|---|---|

| Reaction Time | 39–80 minutes | 10–36 hours | nih.gov |

| Yield | 65–80% | Moderate | nih.gov |

| Temperature | 45–55°C | Not specified (typically higher) | nih.gov |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles, which aim to reduce waste and utilize environmentally benign solvents and catalysts, are increasingly being integrated into synthetic methodologies for 1,2,4-triazoles.

A notable green synthesis of 3,4,5-trisubstituted 1,2,4-triazoles, including the triphenyl derivative, employs polyethylene glycol (PEG) as a recyclable solvent medium. frontiersin.orgnih.govmdpi.com In a specific procedure for this compound, an amidrazone and benzaldehyde are heated at 80°C for one hour in PEG-300 with ceric ammonium nitrate (CAN) as a catalyst, achieving a 96% yield. frontiersin.orgchemicalbook.com The use of PEG is advantageous due to its low toxicity, biodegradability, and ease of recovery. mdpi.com

Solvent-free, or solid-state, reactions represent another significant green chemistry approach. The synthesis of 1,2,4-triazole derivatives has been accomplished under solvent-free conditions at 80°C using a recyclable silica-supported perchloric acid (HClO₄-SiO₂) catalyst. frontiersin.orgnih.gov This method offers moderate to high yields (55%–95%) and the ability to reuse the catalyst for multiple cycles, minimizing waste. frontiersin.orgnih.gov

Table 3: Overview of Green Chemistry Approaches to 3,4,5-Trisubstituted 1,2,4-Triazoles

| Approach | Key Reagents/Conditions | Yield | Advantages | Reference |

|---|---|---|---|---|

| PEG as Solvent | Amidrazone, Aldehyde, Ceric Ammonium Nitrate (CAN), 80°C | 61–97% | Recyclable solvent, low toxicity | frontiersin.orgnih.gov |

| Solvent-Free | Amidrazone, Anhydride, HClO₄-SiO₂, 80°C | 55–95% | No solvent waste, recyclable catalyst | frontiersin.orgnih.gov |

Synthesis of Substituted this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is crucial for modulating its chemical and physical properties. Various synthetic routes allow for the introduction of a wide range of substituents on the core triazole structure.

A general method for creating 3,4,5-trisubstituted 1,2,4-triazoles with diverse alkyl and aryl substitution patterns involves the reaction of hydrazides with secondary amides, activated by trifluoroanhydride, followed by microwave-induced cyclodehydration. isres.org Another versatile approach starts with the synthesis of a 1,2,4-triazole thiol derivative, which can then be used as a nucleophile to react with various alkyl halides, leading to the formation of 5-alkylthio-3-aryl-4-phenyl-1,2,4-triazoles. researchgate.net

Strategies for Functionalization of Phenyl Rings

Functionalization of the phenyl rings attached to the 1,2,4-triazole core allows for fine-tuning of the molecule's properties. This can be achieved either by using pre-functionalized starting materials or by post-synthetic modification of the intact triazole.

A powerful post-synthetic modification strategy is the Suzuki cross-coupling reaction. nih.gov This palladium-catalyzed reaction is used to create new carbon-carbon bonds. For example, a 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole can serve as a precursor that reacts with various arylboronic acids. nih.govmdpi.com This method allows for the introduction of a wide array of substituted aryl groups onto the existing phenyl rings of the triazole, and the reaction can be accelerated by microwave or ultrasound irradiation. nih.gov

An alternative strategy involves building the triazole from phenyl-containing precursors that already bear the desired functional groups. This approach often starts with the Friedel-Crafts acylation of a substituted benzene (B151609) with chloroacetyl chloride. The resulting functionalized phenacyl chloride derivative is then used in subsequent steps to construct the final substituted triazole molecule.

Regioselective Synthesis of 1,2,4-Triazole Derivatives

Controlling the regiochemistry during the synthesis of substituted 1,2,4-triazoles is critical, as different isomers can exhibit distinct properties. Several strategies have been developed to achieve high regioselectivity, avoiding the formation of product mixtures.

One of the most effective methods relies on catalyst control. In the [3+2] cycloaddition of isocyanides with diazonium salts, the choice of metal catalyst dictates the resulting regioisomer. frontiersin.org The use of a silver(I) catalyst selectively produces 1,3-disubstituted 1,2,4-triazoles, whereas a copper(II) catalyst directs the reaction to yield 1,5-disubstituted 1,2,4-triazoles. frontiersin.orgnih.gov

Regioselectivity can also be controlled by the synthetic pathway. A highly regioselective one-pot process for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. frontiersin.orgnih.gov This method proceeds through a defined sequence of reactions that intrinsically favors the formation of a single regioisomer. nih.gov Similarly, the synthesis of 1,5-disubstituted-1,2,4-triazoles can be achieved with complete regioselectivity by reacting specifically designed oxamide-derived amidine reagents with hydrazine (B178648) hydrochloride salts under mild conditions. organic-chemistry.org These methods are advantageous as they often prevent the formation of isomeric byproducts that would otherwise require tedious separation. nih.govacs.org

Mechanistic Studies of this compound Formation

Understanding the reaction mechanism is key to optimizing synthetic conditions and expanding the scope of a reaction. The formation of 3,4,5-trisubstituted 1,2,4-triazoles is generally understood to proceed through the formation and subsequent cyclization of an N-acyl amidrazone or a similar intermediate.

One plausible mechanism for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles involves the reaction of an amidrazone with an aldehyde. frontiersin.org In a method using ceric ammonium nitrate (CAN) as a catalyst, CAN is proposed to act as both a Lewis acid and an oxidant. frontiersin.orgnih.gov The reaction begins with the CAN-catalyzed condensation of the amidrazone with an aldehyde to form a diazene (B1210634) intermediate. This is followed by an intramolecular oxidative cyclization, promoted by CAN, to yield the final 3,4,5-trisubstituted 1,2,4-triazole ring. frontiersin.orgnih.govresearchgate.net

Another common pathway involves the reaction of hydrazides with activated amides. The amide is first activated by an agent like triflic anhydride, making it susceptible to nucleophilic attack by the hydrazide. This forms an N-acyl amidrazone intermediate which, upon heating (often with microwave irradiation), undergoes cyclodehydration to form the stable aromatic 1,2,4-triazole ring. acs.org

In other syntheses, the reaction is believed to begin with a radical oxidative process, particularly when starting from hydrazone precursors in the presence of air. thieme-connect.com This can lead to the formation of an azoimine, which then undergoes prototropy, cyclization, and a final oxidation step to yield the aromatic triazole. thieme-connect.com

Reactivity Profiles and Mechanistic Investigations of 3,4,5 Triphenyl 1,2,4 Triazole

Reactivity of the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole ring is an aromatic heterocyclic system containing three nitrogen atoms, which significantly influences its chemical behavior. The presence of these nitrogen atoms makes the ring electron-rich, which in turn dictates its susceptibility to electrophilic and nucleophilic attacks.

The nitrogen atoms in the 1,2,4-triazole ring, particularly at the N1 and N4 positions, possess lone pairs of electrons and are the primary sites for electrophilic attack. youtube.com These reactions, such as alkylation and acylation, are fundamental to the functionalization of the triazole core.

Alkylation of the parent 1,2,4-triazole with alkyl halides typically yields a mixture of 1- and 4-substituted isomers. researchgate.net The regioselectivity of this reaction can be influenced by the reaction conditions, including the choice of base and solvent. For instance, using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base in THF has been shown to produce a consistent regioselectivity favoring the N1 isomer. researchgate.net In the context of 3,4,5-triphenyl-1,2,4-triazole, the bulky phenyl groups at positions 3, 4, and 5 exert significant steric and electronic effects, but the fundamental nucleophilicity of the N1 nitrogen remains, making it a target for electrophiles.

Similarly, N-acylation is a common transformation for triazole systems. researchgate.net This reaction involves the introduction of an acyl group onto a ring nitrogen atom and is a key step in the synthesis of various substituted triazoles. rsc.org

Table 1: Examples of Electrophilic Substitution on the 1,2,4-Triazole Ring This table presents generalized reactions for the 1,2,4-triazole core, which are applicable to the 3,4,5-triphenyl derivative.

| Reaction Type | Reagent | Position of Substitution | Product Type |

|---|---|---|---|

| Alkylation | Alkyl Halide (e.g., R-X) | N1 and N4 | 1-Alkyl- and 4-Alkyl-1,2,4-triazoles |

| Acylation | Acyl Chloride (e.g., RCOCl) | N1 | 1-Acyl-1,2,4-triazole |

| Amidoalkylation | N-(1,2,2,2-tetrachloroethyl)carboxamides | N1 | N-substituted 1,2,4-triazole |

Due to the electron-rich nature of the aromatic 1,2,4-triazole ring, the carbon atoms at the C3 and C5 positions are generally resistant to direct nucleophilic attack. researchgate.net Nucleophilic substitution typically requires the presence of a good leaving group, such as a halogen, on the carbon atom to activate the ring towards attack. In the case of this compound, the C3 and C5 positions are occupied by stable phenyl groups, which are not effective leaving groups under normal conditions. Therefore, direct nucleophilic substitution on the carbon atoms of the this compound ring is not a characteristic reaction. The structure-activity relationship (SAR) studies of triazole derivatives indicate that while substitutions at the 3 and 5 positions can be varied during synthesis, the properties are most significantly influenced by groups attached to the N4 position. nih.gov

Carbene Chemistry of this compound-Derived Species

Deprotonation of the corresponding 1,3,4-triphenyl-1,2,4-triazolium salt precursor yields a stable N-heterocyclic carbene (NHC), specifically 1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene. researchgate.net This carbene is a nucleophilic species that engages in a variety of transformations characteristic of NHCs. chempedia.infoscispace.com These carbenes have been extensively used as organocatalysts and as ligands for transition metal complexes. nih.govacs.org

The 1,3,4-triphenyl-1,2,4-triazol-5-ylidene carbene can participate in insertion reactions, particularly C-H activation. A notable example is its reaction with ruthenium complexes like [RuCl2(PPh3)3], which results in the ortho-metalation of the 1-phenyl group of the carbene ligand. researchgate.net This process involves an intramolecular C-H bond insertion, forming a stable Ru(II) chelate complex. This reactivity demonstrates the carbene's ability to activate otherwise inert C-H bonds, a key transformation in organometallic chemistry.

As a strong nucleophile, the this compound-derived carbene readily undergoes addition reactions with a range of electrophilic substrates. rsc.org These reactions typically result in the formation of zwitterionic adducts. For example, the carbene reacts with phenyl isothiocyanate, propanesultone, and benzylidenemalononitrile to yield stable zwitterionic compounds of the 1,2,4-triazole series. rsc.org This reactivity underscores the carbene's utility in synthesizing novel heterocyclic structures.

Table 2: Addition Reactions of 1,3,4-Triphenyl-1,2,4-triazol-5-ylidene

| Electrophile | Reaction Type | Product |

|---|---|---|

| Phenyl isothiocyanate | Nucleophilic addition to C=S bond | Zwitterionic adduct |

| Propanesultone | Nucleophilic attack and ring-opening | Zwitterionic sulfonate |

| Benzylidenemalononitrile | Nucleophilic addition to activated C=C bond | Zwitterionic adduct |

| Dimethyl maleate/fumarate | Nucleophilic addition to C=C bond | Ring-opened product (via cyclopropane intermediate) |

While carbenes are well-known to participate in cycloaddition reactions, such as cyclopropanation of alkenes, specific examples involving 1,3,4-triphenyl-1,2,4-triazol-5-ylidene are often described as part of a multi-step process. The reaction with dimethyl maleate or dimethyl fumarate, for instance, is proposed to proceed via an initial [2+1] cycloaddition to form a transient cyclopropane intermediate. chempedia.info This intermediate is unstable and subsequently undergoes ring-opening to yield the final product. chempedia.info This pathway highlights the potential of this triazole-derived carbene to act as a two-carbon synthon in cycloaddition-ring-opening sequences, expanding its synthetic utility.

Stereochemical Aspects of Carbene Reactions

The carbene derived from this compound, namely 3,4,5-triphenyl-1,2,4-triazol-5-ylidene, is anticipated to participate in a variety of reactions where stereochemistry is a key factor. These reactions include cyclopropanations, C-H insertions, and ylide formations. The stereochemical outcome of these reactions is typically influenced by the steric and electronic properties of the carbene, the substrate, and the catalyst employed.

Research on analogous N-heterocyclic carbenes (NHCs) derived from other triazoles has demonstrated the potential for high levels of stereocontrol. For instance, rhodium(II)-catalyzed reactions involving N-(1,2,4-triazolyl)-substituted 1,2,3-triazoles have been shown to proceed with excellent diastereoselectivity and good enantioselectivity in cyclopropanation reactions with olefins. nih.gov The choice of chiral rhodium(II) catalysts was found to be crucial in achieving high enantiomeric excess. nih.gov

In a similar vein, a highly stereoselective 1,3-difunctionalization reaction has been reported for triazoles with acyl selenides, catalyzed by rhodium complexes. This transformation leads to the formation of α-seleno enamides with high diastereoselectivity. These findings suggest that the carbene generated from this compound could also exhibit significant stereoselectivity in its reactions, particularly when guided by a suitable chiral catalyst. The bulky phenyl groups at the 3, 4, and 5-positions would likely exert a strong steric influence on the approach of substrates, potentially leading to high diastereoselectivity.

Table 1: Illustrative Stereoselectivity in Rhodium-Catalyzed Cyclopropanation of Styrene with a Triazole-Derived Carbene Precursor nih.gov

| Catalyst | Yield (%) | trans/cis Ratio | Enantiomeric Excess (ee, %) |

| Rh₂(piv)₄ | 66 | 3:1 | - |

| Rh₂(esp)₂ | 82 | 3:1 | - |

| Rh₂(S-NTTL)₄ | 84 | >20:1 | 80 |

This data is for a related N-(1,2,4-triazolyl)-substituted 1,2,3-triazole and is presented to illustrate the potential for stereocontrol in reactions of triazole-derived carbenes.

Reaction Kinetics and Thermodynamic Considerations

For example, the thermal decomposition of 3,4,5-triamino-1,2,4-triazole dinitramide has been studied, revealing an apparent activation energy of 165.57 kJ mol⁻¹ and a pre-exponential factor of 10¹⁸.⁰⁴ s⁻¹. researchgate.net The study also determined the entropy of activation (ΔS≠), enthalpy of activation (ΔH≠), and free energy of activation (ΔG≠) to be 97.19 J mol⁻¹ K⁻¹, 161.90 kJ mol⁻¹, and 118.98 kJ mol⁻¹, respectively. researchgate.net These values indicate a significant energy barrier to decomposition, highlighting the inherent stability of the 1,2,4-triazole core.

The phenyl substituents on this compound will influence its reactivity through both steric and electronic effects. The electron-withdrawing or -donating nature of these groups can affect the stability of intermediates and transition states, thereby altering the reaction kinetics. The steric bulk of the phenyl groups can also play a significant role in determining the rate of reaction by hindering the approach of reactants.

Table 2: Thermodynamic Parameters for the Thermal Decomposition of 3,4,5-Triamino-1,2,4-triazole Dinitramide researchgate.net

| Parameter | Value |

| Activation Energy (Ea) | 165.57 kJ mol⁻¹ |

| Pre-exponential Factor (A) | 10¹⁸.⁰⁴ s⁻¹ |

| Enthalpy of Activation (ΔH≠) | 161.90 kJ mol⁻¹ |

| Entropy of Activation (ΔS≠) | 97.19 J mol⁻¹ K⁻¹ |

| Free Energy of Activation (ΔG≠) | 118.98 kJ mol⁻¹ |

This data is for a related triazole derivative and is presented to provide an example of the thermodynamic parameters associated with the stability of the 1,2,4-triazole ring.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The 1,2,4-triazole (B32235) ring is an aromatic, planar heterocycle. wikipedia.org X-ray diffraction studies on related phenyl-substituted 1,2,4-triazoles reveal that the phenyl groups attached to the carbon and nitrogen atoms of the triazole core are typically not coplanar with the central ring due to steric hindrance. Instead, they adopt twisted conformations. For instance, in the structure of 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole, the phenyl ring at position C3 is twisted relative to the triazole ring by a dihedral angle of 43.2(1)°. mdpi.com Similarly, in studies of 5-(1H-Indol-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, the phenyl and indole (B1671886) moieties were found to be significantly twisted from the mean plane of the triazole ring. mdpi.com For 3,4,5-Triphenyl-1,2,4-triazole, a similar non-planar conformation is expected, with each of the three phenyl rings exhibiting a significant dihedral angle with respect to the central triazole scaffold.

The precise bond lengths and angles within the triazole ring are consistent with its aromatic character, showing values intermediate between single and double bonds. wikipedia.org The geometry of the molecule is a critical factor influencing its packing in the crystal and its potential biological activity.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₅N₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.6967(3) |

| b (Å) | 7.8045(3) |

| c (Å) | 14.9327(7) |

| β (°) | 91.113(4) |

| Volume (ų) | 663.78(5) |

| Z | 2 |

The stability of a crystal structure is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these non-covalent interactions within a crystal. mdpi.comrsc.org By mapping properties like dnorm (normalized contact distance) onto the molecular surface, regions involved in significant intermolecular contacts, such as hydrogen bonds, are highlighted as red spots. mdpi.com

For triazole derivatives, Hirshfeld analysis typically reveals that the crystal packing is dominated by a high percentage of H···H, C···H/H···C, and N···H contacts. mdpi.comrsc.org In the absence of strong hydrogen bond donors in this compound, the packing would be primarily influenced by weaker C—H···N interactions and van der Waals forces, including π–π stacking interactions between the phenyl and triazole rings of adjacent molecules. researchgate.net

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions. For example, in one study of a substituted triazole, the percentages of dominant intermolecular contacts were found to be H···H (46.8%), O···H (25.6%), C···H (14.0%), and S···H (6.3%). mdpi.com

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 46.8 |

| O···H | 25.6 |

| C···H | 14.0 |

| S···H | 6.3 |

| Other | 7.3 |

Further analysis using Energy Framework Calculations allows for the quantification of the interaction energies between molecules in the crystal, differentiating between electrostatic, dispersion, and total energy components. This provides a deeper understanding of the forces driving the crystal packing arrangement.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups and elucidating the structural features of this compound by analyzing the vibrations of its covalent bonds. The IR spectrum of this compound is characterized by a series of absorption bands corresponding to the stretching and bending vibrations of the triazole core and the three phenyl substituents.

The high-frequency region of the spectrum is dominated by C-H stretching vibrations from the aromatic phenyl rings, which typically appear above 3000 cm⁻¹. The mid-frequency region, often called the fingerprint region, contains a wealth of structural information. Key absorptions in this region include the stretching vibrations of the C=N and N=N double bonds within the 1,2,4-triazole ring. These are diagnostic features for the triazole nucleus and generally appear in the 1400-1600 cm⁻¹ range. ijsr.net The stretching vibrations of the C=C bonds within the phenyl rings also occur in this range, often overlapping with the C=N and N=N bands. researchgate.net

Vibrations corresponding to C-N stretching are also found in the fingerprint region. The out-of-plane bending vibrations of the aromatic C-H bonds are prominent in the lower frequency part of the spectrum and can provide information about the substitution pattern of the phenyl rings.

Detailed assignments of the principal vibrational modes for this compound, based on data from related triazole structures, are summarized in the table below. ijsr.netresearchgate.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibration of the C-H bonds on the phenyl rings. |

| C=N Stretch | 1600 - 1411 | Stretching vibration of the carbon-nitrogen double bonds within the triazole ring. ijsr.net |

| N=N Stretch | 1570 - 1550 | Stretching vibration of the nitrogen-nitrogen double bond in the triazole core. ijsr.net |

| Aromatic C=C Stretch | 1600 - 1450 | Stretching vibrations of the carbon-carbon double bonds in the phenyl rings. researchgate.net |

| Aromatic C-H In-Plane Bend | 1300 - 1000 | Bending vibrations of the aromatic C-H bonds within the plane of the phenyl rings. |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Bending vibrations of the aromatic C-H bonds out of the plane of the phenyl rings. |

UV-Visible Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible spectroscopy provides insight into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The presence of a conjugated system, comprising the triazole ring and the three phenyl groups, gives rise to characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum.

The electronic transitions observed in aromatic and heterocyclic compounds like this are typically π → π* (pi to pi-star) and n → π* (n to pi-star) transitions. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are generally high-intensity absorptions. The n → π* transitions, which involve promoting a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital, are typically weaker. For this compound, the spectrum is dominated by intense π → π* transitions arising from the extensive π-conjugated system. researchgate.net

The unsubstituted 1,2,4-triazole molecule shows a weak absorption around 205 nm. ijsr.net The substitution with three phenyl groups results in a significant bathochromic shift (a shift to longer wavelengths) due to the extension of the conjugated system. The UV-Visible spectrum of 1,3,5-Triphenyl-1,2,4-triazole, a stable tautomer, shows a strong absorption maximum (λmax) at approximately 263 nm. nist.gov This intense absorption is characteristic of the π → π* transition within the conjugated triphenyl-triazole system. The photophysical properties of triazole derivatives are of significant interest, as the triazole motif can influence the luminescent behavior of molecules. nih.govnih.gov

The key photophysical data for this compound are summarized below.

| Parameter | Value | Associated Electronic Transition |

|---|---|---|

| λmax (Absorption Maximum) | ~263 nm nist.gov | π → π |

| log(ε) (Molar Absorptivity) | ~4.5 nist.gov | π → π |

Computational Chemistry and Theoretical Investigations of 3,4,5 Triphenyl 1,2,4 Triazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecules like 3,4,5-triphenyl-1,2,4-triazole. It allows for the accurate prediction of various molecular properties by calculating the electron density. DFT methods are employed to determine the optimized geometrical structures, analyze the electronic framework through frontier molecular orbitals, and visualize charge distribution using molecular electrostatic potential maps.

Theoretical calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound. DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry. These studies reveal that the molecule possesses a highly twisted conformation. This steric hindrance, provided by the peripheral phenyl rings, is a key structural feature. This twisted structure is significant as it can suppress intermolecular interactions like phosphorescence concentration-quenching when the molecule is used in thin films for optoelectronic devices. acs.org

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (in triazole ring) | ~1.32 - 1.36 Å |

| Bond Length | N-N (in triazole ring) | ~1.38 Å |

| Bond Angle | C-N-C (in triazole ring) | ~108° - 110° |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding the electronic properties of a molecule. The energy difference between HOMO and LUMO, known as the band gap, is a critical parameter that influences the molecule's electronic transitions and its potential applications in optoelectronics.

For this compound, often abbreviated as TPT, its electronic character is distinctly that of an electron acceptor. nih.govresearchgate.net This property is leveraged in the design of materials for OLEDs, where it is combined with electron-donating units. nih.govresearchgate.net Theoretical calculations on iridium complexes incorporating the 3,4,5-triphenyl-4H-1,2,4-triazole (tPhTAZ) ligand show that the HOMO is delocalized over both the iridium ion and the tPhTAZ ligand. acs.org The presence of the tPhTAZ ligand has been shown to stabilize the HOMO level, which is a desirable trait for tuning the emission properties of these complexes. acs.org

When TPT is part of a larger donor-acceptor molecule, the LUMO is typically localized on the TPT moiety, confirming its role as the electron-accepting part of the molecule. kyushu-u.ac.jp The energy gap between the first singlet (S1) and first triplet (T1) excited states is another crucial parameter, particularly for materials exhibiting thermally activated delayed fluorescence (TADF). nih.gov DFT and time-dependent DFT (TD-DFT) calculations are essential for predicting these energy levels. nih.govresearchgate.net

Table 2: Frontier Orbital Energies and Band Gaps for Triazole-Based Systems (Note: The values below are illustrative for donor-acceptor systems containing the this compound (TPT) acceptor unit, as found in the literature.)

| Molecule System | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| Acridine-TPT derivative | Data not specified | Data not specified | Small ΔEST |

Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electron density, typically color-coded where red indicates electron-rich (negative potential) areas and blue signifies electron-poor (positive potential) regions.

For molecules containing the this compound unit, MEP analysis would highlight the electronegative nitrogen atoms of the triazole ring as regions of negative electrostatic potential. These sites are prone to electrophilic attack. Conversely, the hydrogen atoms of the phenyl rings would exhibit positive potential. This analysis is crucial for understanding intermolecular interactions and the molecule's behavior in different chemical environments.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hybridization, and delocalization of electron density between orbitals. While specific NBO analysis data for this compound was not found in the provided search results, such an analysis would typically be used to quantify the delocalization of π-electrons across the triazole and phenyl rings and to understand the nature of the covalent bonds within the molecule.

Reactivity Descriptors from Conceptual DFT (CDFT)

Conceptual DFT provides a framework for defining and calculating chemical concepts such as electronegativity and hardness from the electronic structure of a molecule. These reactivity descriptors are valuable for predicting the chemical behavior of a compound.

Global reactivity descriptors are derived from the energies of the HOMO and LUMO. These include chemical hardness (η), which indicates resistance to change in electron distribution, and the global electrophilicity index (ω), which measures the stabilization in energy when the system acquires additional electronic charge.

For this compound, its known electron-accepting nature would be reflected in a relatively high electrophilicity index. The chemical hardness can be calculated from the HOMO-LUMO gap; a larger gap generally corresponds to greater molecular stability and lower reactivity. These descriptors are essential for quantitatively assessing the molecule's reactivity and stability.

Local Nucleophilic/Electrophilic Parr Functions

Theoretical chemistry provides powerful tools for understanding and predicting the reactivity of molecules. Among these are the local nucleophilic and electrophilic Parr functions, which are derived from conceptual Density Functional Theory (DFT). These functions are instrumental in identifying the specific atomic sites within a molecule that are most susceptible to nucleophilic or electrophilic attack.

The Parr function helps to characterize the most electrophilic and nucleophilic centers of a molecule, thereby allowing for the prediction of regio- and chemoselectivity in polar reactions. By analyzing the spin density distribution at the radical anion and radical cation of a neutral molecule, one can determine the local electrophilic (P+k) and nucleophilic (P−k) Parr functions. A higher value of the electrophilic Parr function at a specific atom indicates a greater susceptibility to nucleophilic attack at that site. Conversely, a higher nucleophilic Parr function value points to a site that is more likely to initiate a nucleophilic attack.

For a molecule such as this compound, a Parr function analysis would reveal the reactivity of the individual nitrogen and carbon atoms within the central triazole ring, as well as the influence of the three surrounding phenyl groups. This analysis could pinpoint, for example, whether the nitrogen atoms are more likely to act as nucleophiles or if the carbon atoms are susceptible to electrophilic substitution. However, specific computational studies detailing the calculated local nucleophilic and electrophilic Parr functions for this compound are not available in the reviewed scientific literature.

Theoretical Studies on Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods, particularly DFT and ab initio Hartree-Fock (HF) calculations, are widely used to predict the spectroscopic properties of molecules, providing valuable insights that complement experimental data. These theoretical approaches can calculate vibrational frequencies (IR spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts with a high degree of accuracy.

Vibrational Frequencies (IR Spectroscopy) Theoretical calculations of vibrational frequencies are crucial for assigning the absorption bands observed in an experimental infrared (IR) spectrum. For 1,2,4-triazole (B32235) derivatives, IR spectroscopy is a significant characterization tool. The diagnostic features include absorption bands corresponding to N=N stretching, typically found in the 1570-1550 cm⁻¹ region, and C=N stretching, which appears in the 1600-1411 cm⁻¹ range. ijsr.net For this compound, calculations would help assign these fundamental vibrations of the triazole core and differentiate them from the numerous vibrations associated with the three phenyl rings, such as C-H and C=C stretching and bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy Gauge-Independent Atomic Orbital (GIAO) is a common method used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net Such calculations are essential for confirming molecular structures and understanding the electronic environment of atoms. For 1,2,4-triazole derivatives, ¹H and ¹³C NMR are vital for structural verification. ijsr.net In this compound, theoretical calculations would predict the chemical shifts for the protons on the phenyl rings and the distinct carbon atoms of both the triazole core and the phenyl substituents. The chemical shifts of the triazole ring carbons would be particularly informative about the electronic structure and aromaticity of the heterocyclic system. For example, in various substituted 1,2,4-triazoles, the two carbon atoms of the triazole ring typically exhibit ¹³C NMR signals in the range of 144–155 ppm. nih.govmdpi.com The protons of the triazole ring itself (if unsubstituted) appear as singlets, often between 7.7 and 8.3 ppm. nih.gov

Below are tables summarizing the characteristic, generalized spectroscopic data for the key functional groups found in this compound, based on literature for related compounds.

Table 1: General Theoretical IR Frequencies for 1,2,4-Triazole Derivatives This table is illustrative and based on general values for the 1,2,4-triazole ring system.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C=N Stretching | 1600 - 1411 ijsr.net |

| N=N Stretching | 1570 - 1550 ijsr.net |

| Aromatic C=C Stretching | 1600 - 1450 |

| Aromatic C-H Stretching | 3100 - 3000 |

Table 2: General Expected ¹³C NMR Chemical Shift Ranges This table is illustrative and based on general values for substituted 1,2,4-triazole and phenyl rings.

| Atom Type | Expected Chemical Shift (δ, ppm) |

| Triazole Ring Carbons (C3, C5) | 144 - 155 nih.govmdpi.com |

| Phenyl Ring Carbons | 125 - 140 |

Aromaticity Analysis (e.g., LOLIPOP, Ring Aromaticity Measures)

The stability of the 1,2,4-triazole nucleus is primarily attributed to its aromaticity. researchgate.net This aromatic character arises from the delocalization of six π-electrons within the five-membered ring, fulfilling Hückel's rule. An aromatic sextet is formed by the contribution of one π-electron from each atom involved in a double bond, supplemented by a lone pair of electrons from a nitrogen atom. ijsr.netresearchgate.net This electron delocalization leads to resonance stabilization. ijsr.net

Computational chemistry offers several methods to quantify the degree of aromaticity in cyclic systems. These include magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS), and geometric criteria, like the Harmonic Oscillator Model of Aromaticity (HOMA). Energetic criteria, such as Aromatic Stabilization Energy (ASE), are also employed. While methods like LOLIPOP (Local Orbital Locator from Inner Projection) exist for analyzing electronic structure, specific studies applying LOLIPOP or other quantitative aromaticity measures to this compound have not been reported in the surveyed literature. Such an analysis would be valuable to determine the extent of aromaticity in the central triazole ring and to understand how the electronic character is influenced by the three electron-withdrawing phenyl substituents.

Charge Transfer Mechanism Studies

Molecules containing electron-donating and electron-withdrawing groups connected by a π-conjugated system can exhibit intramolecular charge transfer (ICT). In this compound, the phenyl groups can act as π-systems that interact with the electron-rich triazole ring. This structure allows for the possibility of charge transfer between the phenyl rings and the central heterocyclic core upon electronic excitation.

Theoretical studies, often using Time-Dependent Density Functional Theory (TD-DFT), are essential for elucidating the mechanisms of such charge transfer processes. researchgate.net These calculations can model the electronic structure of the ground and excited states, predict electronic transitions, and characterize the nature of these transitions (e.g., local excitation vs. charge transfer). In related donor-acceptor systems linked by a triazole bridge, molecular modeling has provided strong evidence for through-bond electron transfer mechanisms. nih.gov The specific connectivity and orientation of substituents on the triazole ring have been shown to significantly impact the electronic coupling and the rates of charge separation and recombination. nih.gov

Furthermore, computational studies on other triazole derivatives have demonstrated that chemical modifications and solvent polarity can strongly modulate the degree of intramolecular charge transfer. researchgate.net For this compound, a detailed computational study would be necessary to map the excited-state potential energy surface and identify the specific pathways for charge transfer and relaxation, which are critical for understanding its photophysical properties. rsc.org However, specific studies detailing the charge transfer mechanism for this particular compound are not available in the reviewed literature.

Coordination Chemistry of 3,4,5 Triphenyl 1,2,4 Triazole: Ligand Design and Metal Complexation

3,4,5-Triphenyl-1,2,4-Triazole as a Ligand in Transition Metal Complexes

This compound (tPhTAZ) is a fascinating ligand that combines the coordination versatility of the triazole core with the steric and electronic influences of three peripheral phenyl groups. These bulky substituents play a crucial role in directing the assembly of metal complexes and influencing their resulting properties. The triazole ring itself offers multiple potential donor sites, primarily the nitrogen atoms, allowing for a variety of coordination modes.

Design Principles for Triazole-Based Ligands

The design of triazole-based ligands is guided by several key principles aimed at tuning the properties of the resulting metal complexes. The substituents on the triazole ring are of paramount importance. The introduction of different functional groups on the carbon and nitrogen atoms of the triazole ring can significantly alter the ligand's electronic properties, steric profile, and ultimately, the coordination geometry and reactivity of the metal center. mdpi.com

For instance, the phenyl groups in this compound introduce significant steric hindrance. This bulkiness can prevent the formation of polymeric structures and favor the formation of discrete mononuclear or small polynuclear complexes. Furthermore, the electronic nature of these substituents can modulate the electron density on the triazole nitrogen atoms, thereby influencing the strength of the metal-ligand bond. The peripheral phenyl rings can also provide steric hindrance that suppresses phosphorescence concentration-quenching in luminescent complexes. acs.org

The choice of the metal ion is another critical factor. The preferred coordination number and geometry of the metal, along with its hard/soft acid-base properties, will dictate how it interacts with the triazole ligand. The interplay between the ligand's inherent properties and the metal's coordination preferences ultimately determines the final architecture of the complex.

Synthesis of Metal Complexes with this compound and Its Derivatives

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt or precursor in an appropriate solvent. The reaction conditions, such as temperature, reaction time, and stoichiometry, can be optimized to favor the formation of the desired product.

A notable example is the synthesis of cationic iridium(III) complexes where 3,4,5-triphenyl-4H-1,2,4-triazole (tPhTAZ) acts as a cyclometalating ligand. In this case, the synthesis involves the reaction of a chloro-bridged iridium dimer with the tPhTAZ ligand, followed by the addition of an ancillary ligand like 2,2'-bipyridine. This synthetic strategy leads to the formation of stable, octahedral iridium complexes. acs.org

| Metal | Ligand | Ancillary Ligand | Complex Formula | Synthesis Conditions | Ref. |

| Iridium(III) | 3,4,5-triphenyl-4H-1,2,4-triazole (tPhTAZ) | 2,2'-bipyridine (bpy) | [Ir(tPhTAZ)2(bpy)]PF6 | Reaction of Ir dimer with tPhTAZ, then bpy | acs.org |

| Iridium(III) | 3,5-Bis(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazole (FtPhTAZ) | 2,2'-bipyridine (bpy) | [Ir(FtPhTAZ)2(bpy)]PF6 | Reaction of Ir dimer with FtPhTAZ, then bpy | acs.org |

| Iridium(III) | 3,4,5-triphenyl-4H-1,2,4-triazole (tPhTAZ) | 2-(pyridin-2-yl)-1H-benzo[d]imidazole (PBI) | [Ir(tPhTAZ)2(PBI)]PF6 | Reaction of Ir dimer with tPhTAZ, then PBI | acs.org |

Structural Characterization of Metal Complexes

The structural elucidation of metal complexes is paramount to understanding their properties and potential applications. X-ray crystallography is the most powerful technique for determining the precise arrangement of atoms in a coordination complex, providing valuable information on bond lengths, bond angles, and coordination geometries.

Coordination Modes of the Triazole Moiety

The 1,2,4-triazole (B32235) ring can coordinate to metal ions in several ways, including as a monodentate ligand through one of its nitrogen atoms, or as a bridging ligand connecting two or more metal centers. The most common bridging mode involves the N1 and N2 atoms of the triazole ring, leading to the formation of polynuclear structures.

In the case of the iridium(III) complexes with this compound, the ligand acts in a cyclometalated fashion. This involves the coordination of one of the triazole nitrogen atoms and the formation of a covalent bond between the iridium center and a carbon atom of one of the phenyl rings, creating a stable five-membered chelate ring. This coordination mode is a key feature of these particular complexes. acs.org

Influence of Ligand Substituents on Coordination Geometry

The bulky phenyl substituents in this compound exert a significant influence on the coordination geometry of the resulting metal complexes. The steric demand of these groups can restrict the number of ligands that can coordinate to the metal center and can also influence the angles between the ligands.

| Complex | Metal Center | Coordination Geometry | Key Structural Features | Ref. |

| [Ir(tPhTAZ)2(bpy)]PF6 | Iridium(III) | Distorted Octahedral | Cyclometalated tPhTAZ ligands; bidentate bpy ligand. | acs.org |

| [Ir(FtPhTAZ)2(bpy)]PF6 | Iridium(III) | Distorted Octahedral | Cyclometalated FtPhTAZ ligands with fluorine substituents. | acs.org |

| [Ir(tPhTAZ)2(PBI)]PF6 | Iridium(III) | Distorted Octahedral | Cyclometalated tPhTAZ ligands; bidentate PBI ligand. | acs.org |

Electronic Properties of Metal Complexes

The electronic properties of transition metal complexes are largely determined by the nature of the metal ion and the coordinated ligands. Techniques such as UV-Vis absorption and emission spectroscopy, as well as electrochemical methods like cyclic voltammetry, are employed to probe these properties.

The iridium(III) complexes of this compound exhibit interesting photophysical and electrochemical properties. These complexes are luminescent, with their emission colors ranging from blue-green to yellow. Theoretical calculations have shown that the Highest Occupied Molecular Orbitals (HOMOs) of these complexes are delocalized over the cyclometalated ligand and the iridium ion. acs.org

The triphenyl-substituted triazole ligand plays a crucial role in tuning these electronic properties. Compared to more conventional cyclometalating ligands like 2-phenylpyridine (B120327), the tPhTAZ ligand stabilizes the HOMO, leading to a blue-shift in the emission of the complex by over 40 nm. Furthermore, these complexes exhibit good electrochemical stability, with reversible oxidation and reduction processes observed in solution. acs.org

| Complex | Absorption Max (nm) | Emission Max (nm) | Electrochemical Gap (eV) | Ref. |

| [Ir(tPhTAZ)2(bpy)]PF6 | ~270, ~380 | 525 | 2.89 | acs.org |

| [Ir(FtPhTAZ)2(bpy)]PF6 | ~270, ~375 | 508 | 2.98 | acs.org |

| [Ir(tPhTAZ)2(PBI)]PF6 | ~280, ~390 | 540 | 2.81 | acs.org |

Cyclic Voltammetry and Electrochemical Stability

The electrochemical behavior of metal complexes incorporating the this compound (tPhTAZ) ligand has been investigated to determine their stability and redox properties, which are crucial for applications in electronic devices. Studies on cationic iridium complexes featuring tPhTAZ-type cyclometalating ligands demonstrate good electrochemical stability. acs.orgnih.gov These complexes typically exhibit reversible oxidation and reduction processes when analyzed by cyclic voltammetry in solution. acs.orgnih.govresearchgate.net

The oxidation process is generally attributed to the metal center and the cyclometalating ligand, while the reduction is associated with the ancillary ligands. For instance, the highest occupied molecular orbitals (HOMOs) of these iridium complexes are delocalized over the cyclometalated tPhTAZ ligand and the iridium ion. acs.orgnih.govacs.org The electrochemical stability is a key factor in the operational longevity of devices such as light-emitting electrochemical cells (LECs). nih.gov While specific half-wave potential values are dependent on the full complex structure, the general finding is that the tPhTAZ ligand contributes to robust complexes capable of undergoing reversible redox cycles. acs.orgresearchgate.net The electronic properties of related nickel and palladium complexes with triazole-dithiolate ligands have also been characterized by cyclic voltammetry, underscoring the utility of this technique for probing the redox behavior of triazole-based coordination compounds. rsc.org

Electrochemical Data for Selected Iridium(III) Complexes with tPhTAZ-type Ligands

| Complex | Oxidation Potential (Eox vs. Fc+/0) | Reduction Potential (Ered vs. Fc+/0) | Electrochemical Stability |

|---|---|---|---|

| Cationic Ir(III) Complex 1 | Data not specified | Data not specified | Good, with reversible processes acs.orgnih.gov |

| Cationic Ir(III) Complex 2 | Data not specified | Data not specified | Good, with reversible processes acs.orgnih.gov |

Photophysical Properties and Luminescence

The this compound ligand plays a significant role in tuning the photophysical properties of metal complexes, particularly those of iridium(III). When used as a cyclometalating ligand, tPhTAZ induces a notable blue shift in the emission of the complex compared to more conventional ligands like 2-phenylpyridine (Hppy). acs.orgnih.gov This shift, which can be over 40 nm, is achieved by stabilizing the HOMO level of the complex. acs.orgnih.govresearchgate.net

Complexes containing the tPhTAZ ligand exhibit efficient luminescence, with emissions ranging from yellow to blue-green in both solution and thin films. acs.orgnih.gov Theoretical calculations indicate that the emission originates from either a metal-to-ligand charge-transfer state (Ir/C^N → N^N) or a ligand-centered ³π–π* state, depending on the complex's environment. acs.orgnih.govresearchgate.net A key advantage of the tPhTAZ ligand is the steric hindrance provided by its peripheral phenyl rings. This structural feature helps to suppress phosphorescence concentration-quenching, a common issue that reduces luminescence efficiency in the solid state, leading to high luminescent efficiencies in neat films. acs.orgnih.govresearchgate.net This property is highly desirable for optoelectronic applications. researchgate.net The broader family of 4H-1,2,4-triazole derivatives has also been explored for its high luminescence and significant quantum yields. mdpi.comresearchgate.netnih.gov

Photophysical Properties of Iridium(III) Complexes with tPhTAZ-type Ligands

| Complex Type | Emission Color Range | Key Feature of tPhTAZ Ligand | Origin of Emission |

|---|---|---|---|

| Cationic Iridium(III) | Yellow to Blue-Green acs.orgnih.gov | Induces >40 nm blue shift vs. Hppy ligand acs.orgnih.gov | Charge-transfer or ³π–π* state acs.orgnih.gov |

| - | High phosphorescent efficiency researchgate.netacs.org | Suppresses concentration-quenching acs.orgresearchgate.net | - |

Applications of this compound Metal Complexes

Catalysis (e.g., as NHC ligands)

While direct catalytic applications of this compound complexes are not extensively detailed, the 1,2,4-triazole scaffold is a known precursor to N-heterocyclic carbene (NHC) ligands, which are highly significant in catalysis. rutgers.edunih.gov NHCs are valued for their strong σ-donating properties, which facilitate challenging steps in catalytic cycles, such as oxidative addition. nih.gov The electronic and steric properties of NHC ligands can be finely tuned by modifying their heterocyclic core and N-substituents. nih.gov

1,2,4-Triazole-based NHCs can be synthesized and subsequently coordinated to various transition metals, including nickel, palladium, gold, and copper. rutgers.eduresearchgate.net For example, nickel complexes bearing 1,2,4-triazole-derived NHC ligands have been successfully employed as catalysts for the borylation of aryl bromides. researchgate.net The triphenyl substitution pattern on the this compound core would be expected to impart significant steric bulk to the resulting NHC ligand. This steric hindrance can influence the reactivity and selectivity of the metal center, a crucial aspect of catalyst design. rutgers.edunih.gov Therefore, metal complexes of NHCs derived from this compound represent a promising, though underexplored, area for the development of novel catalysts.

Functional Materials (e.g., MOFs, optoelectronics)

The metal complexes of this compound have demonstrated significant potential in the development of functional materials, especially in the field of optoelectronics.

Optoelectronics: Cationic iridium(III) complexes utilizing tPhTAZ as a cyclometalating ligand have been successfully incorporated into solid-state light-emitting electrochemical cells (LECs). acs.orgnih.gov These devices exhibit impressive performance, with yellow to blue-green light emission, high peak current efficiencies reaching up to 34.7 cd A⁻¹, and maximum brightness of up to 256 cd m⁻² at a low voltage of 3.0 V. acs.orgnih.gov The combination of blue-shifted emission, high phosphorescent efficiency, and suppression of solid-state quenching makes tPhTAZ-type ligands highly promising for constructing next-generation LECs and other optoelectronic devices. acs.orgnih.govresearchgate.net

Metal-Organic Frameworks (MOFs): The 1,2,4-triazole moiety is a well-established building block in the construction of coordination polymers and MOFs due to its multiple nitrogen donor atoms capable of bridging metal centers. rsc.orgresearchgate.netrsc.orgmdpi.com Various 1,2,4-triazole derivatives have been used to create 1D, 2D, and 3D frameworks with diverse functionalities, including gas adsorption and solvatochromism. rsc.orgmdpi.com Although MOFs based specifically on the this compound ligand are not widely reported, its structural characteristics suggest it would be a valuable component. The triazole core provides the necessary coordination sites to form a stable framework, while the three bulky phenyl groups would project into the pores of the structure. This could be leveraged to create MOFs with specific pore sizes and chemical environments, potentially influencing guest molecule interactions and leading to materials with tailored properties for applications in separation, storage, or sensing.

Applications of 3,4,5 Triphenyl 1,2,4 Triazole in Advanced Materials Science

Optoelectronic Applications

The electron-deficient nature of the 1,2,4-triazole (B32235) ring, combined with the charge-transporting capabilities of the triphenyl moieties, makes this compound and its derivatives highly suitable for a range of optoelectronic devices. These materials play crucial roles in the generation and manipulation of light and charge carriers.

Derivatives of 3,4,5-triphenyl-1,2,4-triazole have been successfully incorporated into various types of organic light-emitting diodes (OLEDs), including phosphorescent OLEDs (PHOLEDs). In one study, new cyclometalated platinum(II) complexes utilizing a 4-phenyl-4H-1,2,4-triazole derivative as an ancillary ligand were developed for use in efficient green OLEDs. nih.gov Devices fabricated with these complexes, particularly a double-emitting layer device, demonstrated superior performance with a maximum external quantum efficiency (EQE) of 26.90% and exhibited mild efficiency roll-off. nih.gov The inclusion of the 4-phenyl-4H-1,2,4-triazole group was found to facilitate charge trapping across the bulk of the device, contributing to the high efficiency of the OLEDs. nih.gov

Performance of an OLED featuring a 4-phenyl-4H-1,2,4-triazole derivative:

| Device Structure | Dopant Concentration | Maximum EQE (%) | Emission Color |

|---|

This compound (TPh-TAZ) is recognized as an electron-deficient molecule, which imparts it with a high electron transporting ability. sciengine.com This characteristic makes it a valuable component in multi-layered electronic devices where it can function as an electron-transporting layer. Its relatively low highest occupied molecular orbital (HOMO) level also allows it to act as a hole-blocking material, preventing holes from reaching the cathode and thus enhancing device efficiency. sciengine.com

In recent research, a novel n-type material with aggregation-induced emission (AIEgen) characteristics, tetraphenylethene-substituted 3,4,5-triphenyl-4H-1,2,4-triazole (BTPE-TAZ), was synthesized. sciengine.com This material was designed to serve as both a light-emitting and an electron-transporting layer in organic light-emitting devices, simplifying the device architecture. sciengine.com

Derivatives of 1,2,4-triazole are known for their significant luminescent properties and high quantum yields. mdpi.comresearchgate.netnih.gov The synthesis of new luminophores based on 4-alkyl-4H-1,2,4-triazole cores has resulted in compounds that exhibit strong luminescence and a large quantum yield of emitted photons. mdpi.comresearchgate.netnih.gov

For instance, certain platinum(II) complexes incorporating a 4-phenyl-4H-1,2,4-triazole derivative have been shown to be efficient green phosphors. nih.gov In a CH2Cl2 solution at room temperature, these complexes displayed high photoluminescence quantum yields (Φp) of up to 71%. nih.gov Furthermore, mononuclear copper(I) halide complexes with a 3-phenyl-5-(pyridin-4-yl)-1,2,4-triazole ligand have demonstrated bright green emission in the crystalline state, with quantum yields reaching as high as 100%.

Photoluminescent Quantum Yields of Triazole Derivatives:

| Compound Type | Emission Color | Quantum Yield (%) |

|---|---|---|

| Platinum(II) complex with 4-phenyl-4H-1,2,4-triazole derivative | Green | 71 |

Cationic iridium complexes featuring 3,4,5-triphenyl-4H-1,2,4-triazole (tPhTAZ) type cyclometalating ligands have been synthesized and utilized in solid-state light-emitting electrochemical cells (LECs). acs.org These LECs produce yellow to blue-green light and have demonstrated high performance, with peak current efficiencies reaching up to 34.7 cd A⁻¹ and a maximum brightness of up to 256 cd m⁻² at 3.0 V. acs.org The peripheral phenyl rings on the tPhTAZ ligand provide steric hindrance that helps to suppress phosphorescence concentration-quenching, leading to high luminescent efficiencies in neat films. acs.org

Performance of LECs based on Cationic Iridium Complexes with tPhTAZ-type Ligands:

| Emission Color | Peak Current Efficiency (cd A⁻¹) | Maximum Brightness (cd m⁻²) | Voltage (V) |

|---|

The this compound (TPT) unit has been employed as an electron acceptor in the design of novel host molecules for thermally activated delayed fluorescence (TADF). ingentaconnect.com By combining an electron donor with the TPT unit, it is possible to create materials with a small energy difference between their first singlet (S1) and first triplet (T1) excited states, a key requirement for efficient TADF. ingentaconnect.com These materials have shown potential for use in blue phosphorescent organic light-emitting diodes. ingentaconnect.com

Additionally, highly efficient TADF emitters have been developed using 3,4,5-triphenyl-4H-1,2,4-triazole (TAZ) as the electron acceptor moiety, paired with a phenoxazine (PXZ) electron donor. researchgate.net Compounds with a donor-acceptor-donor structure, such as 2PXZ-TAZ, exhibited sky-blue emission and demonstrated more efficient TADF and higher photoluminescence quantum yields compared to their donor-acceptor counterparts. researchgate.net

Nonlinear Optical (NLO) Materials

The unique electronic structure of 1,2,4-triazole derivatives also makes them promising candidates for nonlinear optical (NLO) applications. NLO materials are capable of altering the properties of light that passes through them, which is a critical function in technologies such as optical switching and frequency conversion.

A study on novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide investigated their NLO properties through both experimental and computational methods. nih.gov One of the synthesized compounds, 7c, exhibited significant linear polarizability and first and second hyperpolarizabilities, indicating its potential for use in the fabrication of materials with promising NLO properties for optoelectronic applications. nih.gov

Nonlinear Optical Properties of a 1,2,4-Triazole Derivative (Compound 7c):

| Property | Value |

|---|---|

| Linear Polarizability | 4.195 x 10⁻²³ |

| First Hyperpolarizability | 6.317 x 10⁻³⁰ |

Furthermore, first-principles calculations on 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione crystals have shown that this material possesses high second harmonic generation with several non-zero components. nih.gov

Linear and Hyperpolarizabilities

The 1,2,4-triazole ring is a component of various molecules investigated for nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. While specific data on the linear and hyperpolarizabilities of this compound are not extensively detailed in the available literature, research on analogous structures highlights the potential of this heterocyclic system.